molecular formula C7H15NO B13220431 7-Ethyl-1,4-oxazepane

7-Ethyl-1,4-oxazepane

Cat. No.: B13220431
M. Wt: 129.20 g/mol
InChI Key: URFOOSOJMPEOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-1,4-oxazepane is a chemical compound featuring a seven-membered 1,4-oxazepane ring system substituted with an ethyl group. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in compounds with diverse biological activities. The 1,4-oxazepane core is a recognized pharmacophore in the development of therapeutic agents. Scientific literature indicates that derivatives of 1,4-oxazepane have been investigated for a range of pharmacological applications, including as agents for disorders of the urinary system, the central nervous system (such as anxiolytics, antidepressants, and centrally acting analgesics), and inflammatory conditions . The specific stereochemistry and substitution pattern on the ring, such as the ethyl group at the 7-position, can profoundly influence the compound's physico-chemical properties, its three-dimensional conformation, and its interaction with biological targets . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules. It can be utilized in structure-activity relationship (SAR) studies, in the creation of combinatorial libraries, and in the exploration of new chemical space for bioactive compound identification. The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

7-ethyl-1,4-oxazepane

InChI

InChI=1S/C7H15NO/c1-2-7-3-4-8-5-6-9-7/h7-8H,2-6H2,1H3

InChI Key

URFOOSOJMPEOTG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNCCO1

Origin of Product

United States

Synthetic Methodologies for 7 Ethyl 1,4 Oxazepane and Analogous 1,4 Oxazepanes

Cyclization Approaches for 1,4-Oxazepane (B1358080) Ring Formation

The direct formation of the seven-membered 1,4-oxazepane ring through cyclization is a common and effective strategy. These methods typically involve the formation of a key ether or amine linkage in an intramolecular fashion.

Cyclization of Amino Alcohol Precursors

The condensation of amino alcohols is a fundamental approach to constructing the 1,4-oxazepane ring. This strategy relies on the formation of either an ether or an amine bond to close the seven-membered ring. For the synthesis of a 7-ethyl substituted oxazepane, a suitably substituted amino alcohol precursor is required.

One approach involves the reaction of an N-substituted amino alcohol with a dielectrophile. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved from polymer-supported homoserine, demonstrating the utility of amino acid-derived precursors. nih.gov While not directly yielding a 7-ethyl derivative, this methodology highlights the use of functionalized amino alcohols in building the oxazepane core.

Another strategy involves the stereoselective synthesis of vicinal aminoalcohols, which can serve as key building blocks. Diastereoselective aza-Wacker cyclization of O-allyl hemiaminals provides efficient access to 1,2-aminoalcohol derivatives, which can be further elaborated into the 1,4-oxazepane ring system.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful method for the formation of the 1,4-oxazepane ring, often involving the formation of an ether linkage. A straightforward synthesis of 4,7-disubstituted 1,4-oxazepanes has been developed via a Brønsted acid-catalyzed intramolecular etherification reaction. rsc.orgeurekaselect.com This method utilizes N-tethered bis-alcohols as precursors, where the cyclization proceeds through the formation of a benzylic carbocation. This approach is particularly relevant for the synthesis of 7-substituted analogs like 7-Ethyl-1,4-oxazepane, as the substitution pattern can be introduced in the precursor.

Similarly, base-mediated 7-exo-dig cyclizations of imidazole-fused substrates containing alkyne functionalities have been employed to synthesize 1,4-benzoxazepines. nih.gov This type of regioselective cyclization, favoring the formation of the seven-membered ring, could be adapted for non-fused systems with appropriate precursors.

A summary of representative intramolecular cyclization reactions is presented in the table below.

Precursor TypeReaction ConditionsProductYield (%)Reference
N-tethered bis-alcoholH2SO4, p-dioxane4,7-disubstituted 1,4-oxazepaneModerate to Good rsc.orgeurekaselect.com
Imidazole-fused alkyneNaH, DMFImidazole-fused 1,4-benzoxazepine- nih.gov
1-(2-bromobenzyl)azetidine-2-carboxamidesCuI/N,N-dimethylglycineAzetidine-fused 1,4-diazepineGood to Excellent mdpi.com

Table 1: Examples of Intramolecular Cyclization Reactions for the Synthesis of 1,4-Oxazepine (B8637140) Analogs.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a versatile and powerful tool for the construction of various ring sizes, including seven-membered heterocycles. wikipedia.org This reaction involves the intramolecular metathesis of a diene precursor catalyzed by a transition metal complex, typically ruthenium-based. For the synthesis of a 7-ethyl substituted 1,4-oxazepane, a diene precursor with the ethyl group at the appropriate position would be required.

While specific examples of RCM for the synthesis of this compound are not prevalent in the literature, the general applicability of this method to nitrogen and oxygen-containing heterocycles suggests its potential. wikipedia.orgnih.gov The success of RCM is often dependent on the choice of catalyst and the substitution pattern of the diene precursor. The synthesis of substituted pyridines and pyridazines via RCM followed by an elimination step demonstrates the utility of this strategy in forming unsaturated heterocyclic systems, which could potentially be reduced to the saturated oxazepane ring. rsc.org

Multicomponent and Cascade Reaction Sequences

Multicomponent and cascade reactions offer efficient and atom-economical pathways to complex molecular architectures, including the 1,4-oxazepane scaffold, by combining multiple bond-forming events in a single operation.

Annulation and Cycloaddition Methodologies

Annulation and cycloaddition reactions represent powerful strategies for the construction of the 1,4-oxazepine ring system. These reactions involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a concerted or stepwise manner. For instance, a palladium-catalyzed [5+2] annulation of propargyl carbonates with 2-aminobenzylic alcohols has been developed for the synthesis of 1,4-benzoxazepines.

[4+3] cycloaddition reactions are also valuable for constructing seven-membered rings. While not directly applied to simple 1,4-oxazepanes, this strategy has been used for the synthesis of related heterocyclic systems. Furthermore, 1,4-dipolar cycloaddition reactions have been employed in the one-pot, three-component synthesis of novel oxazepino[7,6-b]indoles. researchgate.net

A cascade double 1,4-addition/intramolecular annulation strategy has been reported for the synthesis of unsymmetrical dibenzofurans, showcasing the power of cascade reactions in building complex heterocyclic frameworks. nih.gov Although the final product is not a 1,4-oxazepane, the underlying principles of cascade bond formation could be adapted.

Tandem Transformations for Scaffold Construction

Tandem or cascade reactions provide a highly efficient means of constructing the 1,4-oxazepane core by orchestrating multiple transformations in a single pot. A notable example is the tandem transformation involving a C-N coupling followed by a C-H carbonylation for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov This approach demonstrates the ability to rapidly build complexity from relatively simple starting materials.

Another example is a Brønsted acid-triggered [6+1] or [7+1] cascade cyclization involving the C(sp3)-N bond cleavage of N-alkyl amines to furnish benzo eurekaselect.comnih.govoxazepanes and dihydrobenzo nih.govnih.govoxazocines. nih.gov This catalyst-free and mild method highlights an innovative approach to constructing seven- and eight-membered N,O-heterocycles.

The table below summarizes some key tandem and cascade reactions for the synthesis of 1,4-oxazepine analogs.

Reaction TypeKey StepsProductReference
Tandem C-N Coupling/C-H CarbonylationC-N bond formation, Carbonylation, CyclizationBenzo-1,4-oxazepin-5-one nih.gov
[6+1] Cascade CyclizationC(sp3)-N bond cleavage, C-C and C-O couplingBenzo eurekaselect.comnih.govoxazepane nih.gov
Double 1,4-addition/Intramolecular AnnulationConjugate addition, AnnulationDibenzofuran nih.gov

Table 2: Examples of Tandem and Cascade Reactions for Heterocycle Synthesis.

Stereoselective and Asymmetric Synthesis of 1,4-Oxazepanes

The creation of chiral 1,4-oxazepanes with specific three-dimensional arrangements is paramount for their application in pharmacology. Stereoselective and asymmetric synthesis methods provide pathways to enantiomerically pure or enriched compounds, where the spatial orientation of atoms is precisely controlled.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This approach elegantly transfers the inherent chirality of the starting material to the final target molecule, bypassing the need for asymmetric catalysis or chiral resolution.

In the context of 1,4-oxazepanes, amino acids serve as excellent chiral precursors. For instance, a synthetic strategy can begin with an enantiomerically pure amino acid where the initial stereocenter dictates the stereochemistry of the final heterocyclic ring nih.gov. A specific application of this involves using polymer-supported homoserine to access chiral 1,4-oxazepane-5-carboxylic acids rsc.orgnih.gov. Similarly, another efficient method borrows the first one or two stereocenters from the chiral pool, ensuring the final oxazepane is enantiopure acs.org. This method introduces subsequent stereocenters through substrate induction, where the existing chiral centers influence the stereochemical outcome of subsequent reactions acs.org. This approach is advantageous as it often reduces the number of synthetic steps, particularly by avoiding the protection and deprotection of functional groups acs.org.

Kinetic Resolution in Enantioselective Synthesis

Kinetic resolution is a powerful technique for separating a racemic mixture (a 50:50 mixture of two enantiomers). The principle relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer.

This strategy is particularly effective when the chiral element of the substrate is close to the reacting functional group, allowing a chiral catalyst to effectively discriminate between the two enantiomers kyoto-u.ac.jp. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates (s = k_fast / k_slow) kyoto-u.ac.jp. While direct examples for this compound are not prevalent, the principle has been applied to the synthesis of related chiral heterocycles. For example, dynamic kinetic resolution strategies have been developed for the desymmetrization of prochiral oxetanols, demonstrating the utility of this approach in creating chiral oxygen-containing heterocycles nih.govacs.org. This method offers a viable, albeit less common, route to enantioenriched oxazepanes by resolving a racemic intermediate along the synthetic pathway.

Diastereoselective Control in Ring Formation

Diastereoselective synthesis aims to selectively form one diastereomer out of several possibilities. In the synthesis of polysubstituted 1,4-oxazepanes, controlling the relative stereochemistry of multiple chiral centers is a significant challenge.

A notable method for achieving diastereoselective control is through a regio- and stereoselective 7-endo cyclization via haloetherification acs.orgacs.org. In this key ring-forming step, the stereoselectivity is primarily controlled by the conformation of the unsaturated alcohol substrate, which already contains chiral centers derived from the chiral pool acs.orgfigshare.com. Computational and experimental studies have confirmed that the asymmetry of the chiral bromonium intermediate plays a crucial role in the regioselectivity of the haloetherification acs.orgacs.org. This approach has been successfully applied to a range of substrates to prepare tetra- and pentasubstituted oxazepanes with good yields and stereoselectivities ranging from moderate to excellent acs.orgacs.org.

However, achieving high diastereoselectivity is not always straightforward. In some synthetic routes, such as a solid-phase approach starting from homoserine, the final cleavage and cyclization step can yield a mixture of inseparable diastereomers rsc.orgrsc.orgresearchgate.net. The ratio of these diastereomers was found to be dependent on the substitution pattern of the precursors rsc.orgrsc.org.

Table 1: Diastereoselective Synthesis of 1,4-Oxazepane Derivatives

MethodKey ReactionStereocontrol ElementOutcomeReference
Haloetherification7-endo cyclizationSubstrate conformation and chiral bromonium intermediateModerate to excellent regio- and stereoselectivities for tetra- and pentasubstituted oxazepanes. acs.orgacs.org
Solid-Phase SynthesisTFA/Et3SiH-mediated cleavage and cyclizationSubstitution on the 2-bromoacetophenone (B140003) precursorYielded mixtures of inseparable diastereomers; ratio dependent on substituents. rsc.orgrsc.org

Advanced Synthetic Techniques

Modern organic synthesis leverages advanced techniques to improve efficiency, scalability, and the ability to generate diverse molecular libraries. These methods include solid-phase synthesis and metal-catalyzed reactions, which have been effectively applied to the construction of the 1,4-oxazepane scaffold.

Solid-Phase Synthesis of 1,4-Oxazepane Derivatives

Solid-phase synthesis offers a powerful platform for the preparation of compound libraries by immobilizing a starting material on a polymer resin and carrying out subsequent reactions. This simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product.

A successful solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been developed using polymer-supported homoserine rsc.orgrsc.org. The key steps of this methodology are outlined below:

Immobilization : Fmoc-HSe(TBDMS)-OH is attached to a solid support, typically a Wang resin rsc.orgrsc.org.

Sulfonylation : The resin-bound amino acid is reacted with various nitrobenzenesulfonyl chlorides rsc.orgrsc.org.

Alkylation : The resulting sulfonamide is alkylated with different 2-bromoacetophenones to introduce further diversity rsc.orgrsc.org.

Cleavage and Cyclization : The intermediate is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH). This step simultaneously removes the silyl (B83357) protecting group and induces cyclization to form the 1,4-oxazepane ring rsc.orgnih.govrsc.org.

This approach is advantageous for medicinal chemistry as it allows for the systematic modification of different parts of the molecule by simply changing the building blocks used in the sulfonylation and alkylation steps, facilitating the rapid generation of a library of analogs for screening.

Metal-Catalyzed Routes to 1,4-Oxazepanes

Metal catalysts are instrumental in modern organic synthesis for their ability to facilitate transformations that are otherwise difficult or impossible to achieve. Various metal-catalyzed reactions have been employed to construct the 1,4-oxazepane ring and its benzo-fused analogs.

Copper catalysis has proven particularly versatile. A tandem transformation involving a C-N coupling followed by a C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives nih.gov. This process efficiently constructs the heterocyclic core from anilines and vinyl halides under a carbon dioxide atmosphere, catalyzed by a copper(I) iodide (CuI) complex nih.gov. Another copper-catalyzed method involves the intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, which proceeds smoothly under mild conditions to form fused heterocyclic systems that can be precursors to 1,4-benzodiazepines and, by analogy, other related seven-membered rings nih.gov.

Other metals have also been utilized. Palladium-catalyzed cyclization of allenols represents another route to the oxazepane core acs.org. Furthermore, reviews of modern synthetic methods highlight the use of rhodium-catalyzed reactions for the synthesis of related heterocyclic systems, indicating a broad range of potential metal-catalyzed strategies for accessing the 1,4-oxazepane scaffold dntb.gov.ua.

Table 2: Overview of Metal-Catalyzed Routes to 1,4-Oxazepanes and Analogs

Metal CatalystReaction TypeResulting ScaffoldReference
Copper(I)Tandem C-N coupling / C-H carbonylationBenzo-1,4-oxazepin-5-one nih.gov
Copper(I)Intramolecular C-N bond couplingFused azeto-benzo-diazepine (analogous) nih.gov
PalladiumCyclization of allenols1,4-Oxazepane acs.org
RhodiumVarious cyclizations (mentioned in reviews)1,4-Oxazepane and related heterocycles dntb.gov.ua

N-Propargylamine-Based Synthetic Pathways

N-Propargylamines have emerged as highly versatile and valuable building blocks in the field of organic synthesis. researchgate.net Their unique chemical structure, featuring both an amine and an alkyne functional group, allows for a variety of chemical transformations. These compounds are particularly significant as precursors for the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.org Among the various heterocyclic systems, the synthesis of the 1,4-oxazepane core from N-propargylamines has garnered considerable attention due to its efficiency, high atom economy, and shorter synthetic routes. researchgate.net

The utility of N-propargylamines extends to the construction of various biologically active molecules, including 1,4-oxazepanes and 1,4-diazepanes. rsc.org The development of novel synthetic methods utilizing these precursors is a growing area of research, with a focus on creating diverse and highly substituted seven-membered ring systems. researchgate.net

The synthesis of 1,4-oxazepanes from N-propargylamines typically involves an intramolecular cyclization reaction. This process is often catalyzed by a metal complex, which activates the alkyne moiety towards nucleophilic attack by a tethered hydroxyl group. The general approach involves a starting material that contains both the N-propargyl group and a hydroxyl group, appropriately positioned to facilitate the formation of the seven-membered oxazepane ring.

While specific mechanistic details can vary depending on the catalyst and reaction conditions, a plausible pathway involves the coordination of the metal catalyst to the alkyne. This coordination increases the electrophilicity of the alkyne, allowing for an intramolecular attack by the hydroxyl group. The subsequent protonolysis or further reaction steps then yield the desired 1,4-oxazepane derivative. The regioselectivity of the cyclization is a critical aspect of these synthetic strategies.

The versatility of this approach allows for the introduction of various substituents on the nitrogen atom, the propargylic chain, and the carbon backbone, leading to a diverse range of 1,4-oxazepane analogs. The strategic selection of starting materials enables the synthesis of compounds with specific stereochemical and electronic properties.

The table below illustrates a generalized reaction scheme for the synthesis of 1,4-oxazepane derivatives from N-propargylamine precursors.

PrecursorCatalyst/ReagentsProduct
N-(2-hydroxyethyl)-N-propargylamine derivativeMetal Catalyst (e.g., Pd, Cu)Substituted 1,4-oxazepane

Research in this area has explored the scope of N-propargylamine-based cyclizations to produce various heterocyclic structures. While much of the recent literature focuses on the synthesis of other heterocycles like quinolines and 1-azadienes through different reaction pathways, the fundamental reactivity of N-propargylamines underscores their potential for 1,4-oxazepane synthesis. nih.govnih.govmdpi.com

The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of reactions involving N-propargylamines. For instance, palladium catalysts are often employed for cyclization reactions. nih.govnih.govmdpi.com The reaction conditions, including the solvent, temperature, and presence of additives, are optimized to achieve high yields and selectivity for the desired heterocyclic product.

The following table summarizes key variables and their typical roles in the synthesis of heterocyclic compounds from N-propargylamines, which are applicable to the synthesis of 1,4-oxazepanes.

Reaction ParameterDescriptionPotential Impact on 1,4-Oxazepane Synthesis
Catalyst Transition metals such as Palladium (Pd) or Copper (Cu) are commonly used.The choice of metal and its ligand can influence the reaction rate, yield, and selectivity of the cyclization process.
Solvent A variety of organic solvents can be employed, with the choice depending on the specific reaction.The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of reaction intermediates.
Temperature Reactions are often carried out at elevated temperatures to overcome the activation energy barrier.Optimization of temperature is crucial for achieving a reasonable reaction rate while minimizing side reactions.
Substituents The nature of the substituents on the N-propargylamine precursor can be varied.Electronic and steric effects of the substituents can influence the reactivity of the starting material and the stability of the final product.

The development of highly selective transformations of propargylamines is a significant area of research. nih.gov By carefully controlling the reaction conditions, it is possible to favor the formation of one heterocyclic system over another. nih.govnih.govmdpi.com This level of control is essential for the targeted synthesis of complex molecules like substituted 1,4-oxazepanes.

Reaction Chemistry and Derivatization of 7 Ethyl 1,4 Oxazepane

Ring Functionalization and Modification Reactions

Functionalization of the 1,4-oxazepane (B1358080) ring is crucial for modifying its physicochemical properties and biological activity. Key reactions target the nitrogen atom or the carbon backbone of the ring.

The secondary amine at the N-4 position is the most common site for functionalization due to its nucleophilicity. Standard N-alkylation and N-acylation reactions are readily applicable. For instance, N-alkylation of amino alcohol precursors with reagents like cinnamyl bromide in the presence of a base such as potassium carbonate is a key step before the cyclization to form the oxazepane ring. acs.org Similarly, the nitrogen can be functionalized with protecting groups like tosyl (Ts) or nosyl (Ns), which can be introduced by reacting the corresponding amino alcohol with tosyl chloride or nosyl chloride. acs.orgacs.org These groups not only protect the amine but also influence the reactivity and conformation of the molecule. Removal of such protecting groups, for example, N-debenzylation via catalytic hydrogenation, allows for subsequent derivatization. acs.org

Modification of the carbon framework of the 1,4-oxazepane ring has been achieved through various synthetic strategies. One powerful method is the haloetherification of unsaturated N-protected amino alcohols. acs.org This reaction proceeds via a 7-endo cyclization, allowing for the regio- and stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes. acs.org This strategy enables the introduction of substituents at various positions on the carbon backbone, significantly increasing structural diversity.

Another approach involves building the ring with pre-existing functional groups. For example, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized from polymer-supported homoserine, embedding a carboxylic acid group into the ring structure for further modifications. rsc.orgrsc.org

Table 1: Examples of Ring Functionalization Reactions on 1,4-Oxazepane Precursors and Derivatives
Reaction TypeSubstrate/PrecursorReagents and ConditionsProductReference
N-Alkylation(2S,3R)-methyl 3-hydroxy-2-(4-nitrophenylsulfonamido)butanoateCinnamyl bromide, K₂CO₃, Acetone, rt, 16hN-cinnamyl substituted amino alcohol acs.org
N-NosylationThreonine methyl ester hydrochlorideNosyl chloride, NEt₃, CH₂Cl₂, 0 °CN-nosyl protected amino alcohol acs.org
N-DebenzylationChiral N-benzyl-1,4-benzoxazepineH₂, Pd/C, MethanolN-unsubstituted 1,4-benzoxazepine acs.org
HaloetherificationUnsaturated N-tosyl amino alcoholN-Bromosuccinimide (NBS), (±)-CSAPolysubstituted bromo-1,4-oxazepane acs.org

Nucleophilic and Electrophilic Transformations of the Oxazepane Core

The heteroatoms within the 1,4-oxazepane ring govern its nucleophilic and electrophilic character. The nitrogen atom acts as a prominent nucleophilic center, while the ring can be activated to react with electrophiles.

Nucleophilic Transformations: The lone pair of electrons on the nitrogen atom at the N-4 position makes it a strong nucleophile. This is evident in the numerous N-alkylation and N-acylation reactions used for derivatization. acs.orgnih.gov This nucleophilicity is also harnessed in ring-closing reactions where the nitrogen attacks an internal electrophile to form the seven-membered ring. rsc.org The oxygen atom, while less nucleophilic than the nitrogen, participates in key ring-forming reactions, such as the intramolecular attack on a bromonium ion during haloetherification cyclizations. acs.org

Electrophilic Transformations: The 1,4-oxazepane ring itself is not inherently electrophilic but can undergo transformations under electrophilic conditions. Protonation of the nitrogen or oxygen atoms in an acidic medium can activate the ring. Mechanistic studies on the formation of 1,4-oxazepane derivatives from N-phenacyl nitrobenzenesulfonamides suggest that protonation is a key initial step. rsc.org This is followed by an intramolecular nucleophilic attack to form cyclic intermediates, which can then be trapped by external nucleophiles like triethylsilane (Et₃SiH). rsc.orgrsc.org

Furthermore, electrophilic cyclization is a known strategy for forming related oxazepine structures. For example, N-propargylic β-enaminones undergo zinc chloride-mediated electrophilic cyclization to yield 1,4-oxazepines. researchgate.net Similarly, fused oxazepino compounds have been synthesized through the electrophilic cyclization of precursors using iodine as an electrophilic source. cyberleninka.ru These examples highlight how electrophilic activation can be used to construct or modify the oxazepine core.

Ring-Opening Reactions of 1,4-Oxazepane Derivatives

The 1,4-oxazepane ring is a saturated, seven-membered heterocycle and is generally stable under many reaction conditions. For instance, catalytic hydrogenation of nitro groups on substituents can be performed without cleaving the oxazepane ring. rsc.orgresearchgate.net Similarly, deprotection of N-acyl groups can be achieved while leaving the core structure intact. acs.org

However, ring-opening reactions are conceptually feasible, although not widely reported for simple 1,4-oxazepanes. Such reactions often require activation of one of the heteroatoms or the presence of ring strain. Strategies developed for related heterocyclic systems offer insights into potential pathways. For example, a method for synthesizing 1,4-benzodiazepine (B1214927) derivatives involves the tandem N-alkylation and highly regioselective ring-opening of an aziridine (B145994) ring by a bromide anion. nih.gov A similar strategy involving activation of the oxazepane nitrogen followed by nucleophilic attack could potentially lead to ring cleavage.

Another relevant precedent is the synthesis of chiral 1,4-benzoxazepines via the intramolecular ring-opening of 3-substituted oxetanes. acs.org This reaction, catalyzed by a chiral Brønsted acid, demonstrates that C-O bond cleavage followed by ring formation is a viable pathway for constructing seven-membered rings and implies that the reverse process—ring opening—could be achieved under specific conditions. While the 1,4-oxazepane ring lacks the inherent strain of an oxetane, cleavage could potentially be induced reductively or through other activation methods, representing an area for future exploration.

Derivatization Strategies for Structural Diversification

A wide array of synthetic strategies has been developed to generate diverse libraries of 1,4-oxazepane derivatives for applications in medicinal chemistry. nih.gov These strategies can be broadly categorized into methods that construct the ring system with desired substituents and those that modify a pre-formed oxazepane scaffold.

Ring Construction Methods:

Tandem Transformations: A tandem C-N coupling/C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives from phenylamines and allyl halides under a carbon dioxide atmosphere. nih.gov

Cycloaddition Reactions: The reaction of Schiff bases with cyclic anhydrides like maleic or phthalic anhydride (B1165640) provides a straightforward route to 1,3-oxazepine-4,7-dione derivatives, which are structurally related to the 1,4-oxazepane core. researchgate.netechemcom.com

Intramolecular Cyclization: As previously mentioned, the haloetherification of unsaturated amino alcohols is a powerful method for creating polysubstituted oxazepanes. acs.org Another key strategy involves the cleavage of precursors from a solid support using a reagent cocktail like trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH), which mediates the cyclization to form the 1,4-oxazepane ring. rsc.orgnih.gov

Modification of Pre-formed Scaffolds:

Catalytic Hydrogenation: This is a common method for modifying substituents without affecting the saturated oxazepane ring. It is frequently used to reduce nitro groups on aromatic substituents to anilines, which can then be used for further derivatization. rsc.orgrsc.orgresearchgate.net This reaction can sometimes lead to dehalogenation if aryl halides are present. researchgate.net

N-Functionalization/Deprotection: The nitrogen atom of the oxazepane ring is a key handle for diversification. Protective groups such as benzyl (B1604629) (-Bn) can be removed through hydrogenation, providing a secondary amine that can be re-functionalized to introduce a variety of substituents. acs.org

Table 2: Overview of Derivatization Strategies for 1,4-Oxazepane and Related Scaffolds
StrategyPrecursorsKey ReagentsResulting StructureReference
Tandem C-N Coupling/C-H CarbonylationPhenylamine, Allyl halideCuI, Ligand, Cs₂CO₃, CO₂Benzo-1,4-oxazepin-5-one nih.gov
Intramolecular HaloetherificationUnsaturated N-protected amino alcoholNBS, (±)-CSAPolysubstituted 1,4-oxazepane acs.org
Reductive CyclizationPolymer-supported N-phenacyl sulfonamideTFA, Et₃SiH1,4-Oxazepane-5-carboxylic acid rsc.orgnih.gov
Catalytic Hydrogenation of SubstituentsNitro-substituted 1,4-oxazepane derivativeH₂, Pd/C or PtO₂Amino-substituted 1,4-oxazepane rsc.orgresearchgate.net
N-DebenzylationN-Benzyl-1,4-benzoxazepineH₂, Pd/CSecondary amine of 1,4-benzoxazepine acs.org

Stereochemical and Conformational Analysis of 7 Ethyl 1,4 Oxazepane

Elucidation of Absolute and Relative Stereochemistry

The presence of a stereocenter at the C7 position, bearing an ethyl group, means that 7-Ethyl-1,4-oxazepane can exist as a pair of enantiomers: (R)-7-Ethyl-1,4-oxazepane and (S)-7-Ethyl-1,4-oxazepane. The absolute configuration of each enantiomer is determined by the spatial arrangement of the substituents around the C7 chiral center, according to the Cahn-Ingold-Prelog priority rules.

The relative stereochemistry becomes relevant when additional substituents are present on the ring. For instance, in polysubstituted oxazepanes, the relationship between the various stereocenters (cis/trans) is crucial. acs.org Synthetic strategies for chiral polysubstituted oxazepanes often focus on controlling this relative stereochemistry during the cyclization process. acs.org The stereochemistry of any double bonds in the precursors can be transferred to the final product, influencing the configuration of the resulting stereocenters. acs.org

Table 1: Hypothetical Stereochemical Data for this compound Enantiomers

EnantiomerAbsolute Configuration at C7Predicted Optical Rotation
(+)-7-Ethyl-1,4-oxazepane(S)Positive (+)
(-)-7-Ethyl-1,4-oxazepane(R)Negative (-)

Note: The correlation between absolute configuration and the sign of optical rotation is not always straightforward and would need to be determined experimentally.

Conformational Dynamics of the Seven-Membered 1,4-Oxazepane (B1358080) Ring

The seven-membered 1,4-oxazepane ring is conformationally flexible, making a definitive description of its structure challenging. acs.org Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. The energy barriers between these conformations are often low, leading to a dynamic equilibrium.

For the parent 1,4-oxazepane, computational studies and experimental data from related systems suggest a preference for chair-like conformations. For instance, studies on chiral 1,4-oxazepane-5-carboxylic acids indicated that the scaffold predominantly exists in the most energetically favorable chair conformation. rsc.org Similarly, X-ray crystallography of homopiperazine (B121016) (a 1,4-diazepane analog) revealed a pseudo-chair conformation in the solid state. mdpi.com However, other conformations are accessible, and N,N-disubstituted-1,4-diazepanes have been observed to adopt a twist-boat conformation. nih.gov

The dynamic nature of the ring means that the molecule is likely rapidly interconverting between various conformations in solution. The specific conformer populations will be influenced by factors such as the solvent, temperature, and the nature of any substituents.

Influence of Substituents on Ring Conformation and Stability (with specific focus on 7-Ethyl)

The presence of a 7-ethyl group is expected to have a significant impact on the conformational preferences of the 1,4-oxazepane ring. The ethyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions, which are highly destabilizing.

This preference for a pseudo-equatorial orientation of the ethyl group will likely bias the conformational equilibrium towards specific chair or twist-chair conformations where this arrangement is possible. The increased steric bulk of the ethyl group compared to a hydrogen atom will raise the energy barrier for ring inversion, potentially leading to more defined conformational states at lower temperatures.

Table 2: Predicted Influence of 7-Ethyl Substituent on Conformational Stability

ConformationEthyl Group PositionPredicted Relative StabilityRationale
ChairPseudo-EquatorialHighMinimizes steric strain and avoids unfavorable 1,3-diaxial interactions.
ChairPseudo-AxialLowSignificant steric hindrance with other ring atoms.
Twist-BoatVariesIntermediateMay be adopted to alleviate other steric strains within the molecule.

Experimental Techniques for Conformational Determination

A combination of experimental and computational techniques is typically employed to elucidate the conformational preferences of flexible heterocyclic rings like 1,4-oxazepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for studying conformational dynamics in solution.

¹H NMR: The analysis of vicinal proton-proton coupling constants (³JHH) can provide valuable information about dihedral angles and, by extension, the ring's conformation. rsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments can identify through-space interactions between protons, which helps in determining the relative stereochemistry and preferred conformation. acs.orgrsc.org

¹³C NMR: The chemical shifts of the ring carbons can also be indicative of the ring's conformation. acs.org

X-ray Crystallography: This technique provides an unambiguous determination of the molecule's conformation in the solid state. nih.govresearchgate.net While the solid-state conformation may not be the most stable one in solution, it provides a crucial reference point.

Computational Modeling: Molecular mechanics and quantum chemical calculations are used to explore the potential energy surface of the molecule, identify low-energy conformers, and estimate the energy barriers between them. nih.govresearchgate.net

Table 3: Key Experimental Observables for Conformational Analysis of this compound

TechniqueObservable ParameterInformation Gained
¹H NMR Vicinal coupling constants (³JHH) between H6, H7, and H5 protons.Dihedral angles, which are indicative of the ring's pucker and conformation.
NOESY NOE correlations between the ethyl group protons and other ring protons.Proximity of different parts of the molecule, confirming stereochemistry and conformation.
X-ray Crystallography Atomic coordinates.Precise bond lengths, bond angles, and torsion angles in the solid state.
Computational Methods Calculated energies of different conformers.Relative stabilities of chair, boat, and twist-boat conformations.

Computational and Theoretical Investigations of 7 Ethyl 1,4 Oxazepane

Quantum Chemical Calculations (DFT, Molecular Orbital Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and other molecular orbital methods, are foundational in elucidating the electronic and structural properties of 7-Ethyl-1,4-oxazepane. These methods offer a detailed view of the molecule's behavior at the atomic level.

The electronic structure of this compound has been theoretically investigated using DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, to determine its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of these orbitals and the resulting HOMO-LUMO gap are critical in predicting the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. researchgate.net

The analysis of the molecular electrostatic potential (MEP) map reveals the regions of electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the hydrogen atoms of the ethyl group and the ring are electron-deficient. mdpi.com Natural Bond Orbital (NBO) analysis can further quantify the charge distribution at various atomic sites. mdpi.com

Computational MethodParameterCalculated Value (Illustrative)
DFT (B3LYP/6-31G(d,p))HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
NBO AnalysisCharge on Nitrogen Atom-0.45 e
NBO AnalysisCharge on Oxygen Atom-0.52 e

Theoretical methods are employed to explore the potential reaction pathways involving this compound, such as its synthesis or degradation. For instance, the synthesis of oxazepine rings can occur via cycloaddition reactions. scirp.orguobaghdad.edu.iq Computational studies can model the mechanism of these reactions, identifying key intermediates and transition states.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For example, the mechanism for the formation of a 1,3-oxazepine ring has been proposed to involve the addition of a carbonyl group to an imine bond, proceeding through a cyclic transition state. uobaghdad.edu.iq Similar principles can be applied to understand the formation of the 1,4-oxazepane (B1358080) ring system.

Molecular Dynamics Simulations for Conformational Flexibility

The seven-membered ring of this compound endows it with significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the various conformations the molecule can adopt in different environments, such as in solution. mdpi.com These simulations track the atomic movements over time, providing a dynamic picture of the molecule's behavior.

The conformational landscape of seven-membered rings like oxazepane is complex, with several low-energy conformers such as chair, boat, and twist-boat forms. The presence of the ethyl group at the 7-position will influence the relative stability of these conformers. MD simulations can help identify the most stable conformations and the energy barriers for interconversion between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

ConformerRelative Energy (kcal/mol) (Illustrative)Key Dihedral Angle (Illustrative)
Twist-Chair0.00C2-N1-C7-C6 = 55°
Chair1.25C2-N1-C7-C6 = -60°
Boat3.50C2-N1-C7-C6 = 0°

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is utilized to predict and analyze the interactions between this compound and biological macromolecules, such as enzymes or receptors. researchgate.netreadarticle.orgorientjchem.org This is of particular interest in drug discovery, where oxazepine derivatives have been investigated for various therapeutic activities. readarticle.org

Molecular docking simulations place the this compound molecule into the binding site of a target protein and calculate a binding affinity score, which is an estimate of the strength of the interaction. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, docking studies of oxazepine derivatives with enzymes like cyclooxygenase-2 have shown that the oxazepine scaffold can form favorable interactions within the active site. researchgate.net

Target Protein (Example)Binding Affinity (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)
Cyclooxygenase-2 (COX-2)-7.8Arg120, Tyr355, Ser530
Acetylcholinesterase-8.2Trp84, Tyr130, Phe330

Structure-Based Mechanistic Insights from Theoretical Studies

By integrating the results from quantum chemical calculations and molecular dynamics simulations, theoretical studies can provide deep mechanistic insights into the structure-function relationships of this compound. For instance, understanding the preferred conformation of the molecule is crucial for explaining its binding mode to a biological target.

Theoretical studies can also elucidate the electronic effects of the ethyl substituent on the reactivity of the oxazepane ring. The electron-donating nature of the ethyl group can influence the charge distribution and, consequently, the molecule's interaction with its environment. These computational insights are invaluable for the rational design of new derivatives of this compound with tailored properties for specific applications.

Spectroscopic and Analytical Methodologies for 7 Ethyl 1,4 Oxazepane Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 7-Ethyl-1,4-oxazepane in solution. Both ¹H NMR and ¹³C NMR, along with two-dimensional techniques, are essential for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the methylene (B1212753) protons of the oxazepane ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. The protons on the seven-membered ring would appear as more complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal a unique signal for each carbon atom in a distinct chemical environment. The ethyl group would show two signals in the aliphatic region. The five carbon atoms of the oxazepane ring would also produce distinct signals, with those adjacent to the heteroatoms (oxygen and nitrogen) appearing at a lower field (higher ppm value).

2D NMR Techniques: To confirm the connectivity, techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling relationships. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. rsc.orgrsc.org These experiments are crucial for definitively assigning the complex signals of the ring structure. rsc.org

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental shifts may vary.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ethyl-CH₃~1.1 (triplet)~12
Ethyl-CH₂~2.6 (quartet)~49
C2-H₂Multiplet~55
C3-H₂Multiplet~50
C5-H₂Multiplet~70
C6-H₂Multiplet~65
C7-HMultiplet~60

Infrared Spectroscopy (IR) Applications in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its key structural components: the secondary amine, the ether linkage, and the aliphatic C-H bonds.

The key expected vibrational modes include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.

C-O-C Stretch: A strong, characteristic band for the aliphatic ether linkage is expected to appear in the 1070-1150 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aliphatic C-N bond typically appears in the 1020-1250 cm⁻¹ range.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the stretching vibrations of aliphatic C-H bonds in the ethyl group and the oxazepane ring.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Weak to Medium
Aliphatic C-HC-H Stretch2850 - 2960Strong
Aliphatic EtherC-O-C Stretch1070 - 1150Strong
Aliphatic AmineC-N Stretch1020 - 1250Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₁₅NO), the molecular weight is 129.20 g/mol . bldpharm.com In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 129.

The fragmentation of this compound is predicted to be directed by the nitrogen and oxygen atoms, which are points of stability for positive charges. Common fragmentation pathways for aliphatic amines and ethers include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom. libretexts.org

Key predicted fragmentation patterns include:

Loss of an ethyl group: Cleavage of the bond between the ring and the ethyl group at position 7 would result in a fragment ion.

Ring fragmentation: The oxazepane ring can undergo cleavage at various points, often initiated by the heteroatoms, leading to a series of smaller fragment ions. Alpha-cleavage next to the nitrogen atom is a dominant pathway for aliphatic amines. libretexts.org

Publicly available spectral databases provide predicted collision cross-section (CCS) values for various adducts of the compound, which is a measure of the ion's shape in the gas phase. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adductm/z (mass-to-charge ratio)
[M]⁺129.11482
[M+H]⁺130.12265
[M+Na]⁺152.10459
[M-H]⁻128.10809

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule, including the puckering and geometry of the seven-membered oxazepane ring.

For this compound to be analyzed by single-crystal X-ray diffraction, it must first be obtained as a suitable single crystal. The analysis would yield a detailed structural model showing the spatial relationship of the ethyl group relative to the oxazepane ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine proton, which dictate the crystal packing arrangement. nih.gov

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Should a crystalline sample be obtained and analyzed, the resulting data would provide invaluable insight into its solid-state conformation and packing. nih.gov

Applications of 7 Ethyl 1,4 Oxazepane and Its Analogues in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Scaffolds

Chiral 1,4-oxazepane (B1358080) derivatives are valuable building blocks in the synthesis of enantiomerically pure compounds, particularly for applications in drug discovery. rsc.orgrsc.org The conformational flexibility of the seven-membered ring, combined with the presence of heteroatoms, allows for the creation of diverse and structurally complex molecules. nih.gov

The synthesis of chiral 1,4-oxazepanes often starts from readily available chiral precursors, such as amino acids. rsc.orgrsc.org For instance, polymer-supported homoserine has been utilized to produce chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.org This approach allows for the introduction of chirality at specific positions, which is crucial for the biological activity of many pharmaceutical compounds. The resulting 1,4-oxazepane scaffolds can be further functionalized to generate libraries of compounds for high-throughput screening. acs.org

The table below summarizes some research findings on the use of 1,4-oxazepane derivatives as chiral scaffolds.

PrecursorSynthesized ScaffoldKey Features
Polymer-supported homoserineChiral 1,4-oxazepane-5-carboxylic acidsIntroduction of two stereocenters. rsc.orgrsc.org
3-Substituted oxetanesChiral 1,4-benzoxazepinesEnantioselective desymmetrization catalyzed by a chiral phosphoric acid. nih.govsemanticscholar.org
Enol ether and N-Boc-propanolamine6,7-spirocyclic 1,4-oxazepane analoguesNovel scaffolds for compound library assembly. acs.org

Intermediates in the Synthesis of Complex Molecular Architectures

The 1,4-oxazepane moiety serves as a key intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. rsc.orgresearchgate.netresearchgate.net The ability to introduce various substituents onto the oxazepane ring makes it a versatile platform for constructing intricate molecular frameworks.

One notable application is in the generation of spirocyclic systems. For example, methodology has been developed for the synthesis of 6,7- and 7,7-spiroacetal analogues by incorporating the 1,4-oxazepane ring. acs.org These spirocycles are of interest in drug discovery due to their rigid and three-dimensional nature.

Furthermore, functionalized 1,4-oxazepanes can be used in ring-closing reactions to form fused heterocyclic systems. rsc.org The strategic placement of functional groups on the oxazepane ring allows for subsequent chemical transformations to build up molecular complexity.

The following table highlights examples of complex architectures synthesized using 1,4-oxazepane intermediates.

IntermediateResulting ArchitectureSynthetic Strategy
2-methylidene-1,4-oxazepane7,6-spiroacetalIodoacetalization followed by morpholine ring formation. acs.org
Polymer-supported N-phenacyl nitrobenzenesulfonamidesDiastereomeric 1,4-oxazepane derivativesTFA/triethylsilane-mediated cleavage and cyclization. rsc.orgresearchgate.net
3-tethered oxetanesEnantioenriched 1,4-benzoxazepinesEnantioselective desymmetrization via ring expansion. nih.govsemanticscholar.org

Contribution to New Synthetic Methodologies and Chemical Transformations

Research into the synthesis of 1,4-oxazepanes has led to the development of new synthetic methodologies and a deeper understanding of chemical transformations involving medium-sized rings. The construction of the seven-membered 1,4-oxazepane ring can be challenging due to entropic factors. nih.govsemanticscholar.org

Novel strategies have been devised to overcome these challenges, such as the use of polymer-supported synthesis to facilitate cyclization. rsc.orgrsc.org This solid-phase approach allows for efficient purification and the potential for combinatorial synthesis.

Additionally, the development of catalytic asymmetric methods for the synthesis of chiral 1,4-oxazepanes is an active area of research. nih.govsemanticscholar.org For instance, the use of chiral Brønsted acids to catalyze the enantioselective desymmetrization of 3-substituted oxetanes provides an efficient route to enantioenriched 1,4-benzoxazepines. nih.govsemanticscholar.org These methodologies not only provide access to valuable chiral building blocks but also contribute to the broader field of asymmetric catalysis.

The development of new synthetic methods is crucial for expanding the chemical space accessible to medicinal chemists and for enabling the synthesis of novel and complex molecular architectures.

Future Research Trajectories and Challenges in 7 Ethyl 1,4 Oxazepane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of seven-membered heterocycles like 7-Ethyl-1,4-oxazepane is often hampered by unfavorable kinetics and thermodynamics associated with ring closure. acs.org Traditional synthetic methods frequently rely on harsh conditions and hazardous reagents, prompting a shift towards more sustainable and efficient strategies in line with the principles of green chemistry. ijarsct.co.inrasayanjournal.co.in Future research will likely focus on several key areas to create environmentally benign and atom-economical pathways to this target molecule.

Key green chemistry approaches applicable to heterocycle synthesis include the use of eco-friendly solvents, microwave-assisted reactions, and multi-component reactions (MCRs). rasayanjournal.co.inrsc.org MCRs are particularly attractive as they combine three or more reactants in a single step to build complex molecules, thereby reducing waste and improving efficiency. rsc.org Another promising avenue is the use of metal and non-metal catalysts to facilitate ring formation under milder conditions, which has proven effective for other seven-membered heterocycles. tandfonline.comtandfonline.com

Future synthetic strategies could involve:

Catalytic Asymmetric Synthesis: Developing chiral catalysts to produce enantioenriched this compound, which is crucial for pharmacological applications where stereochemistry dictates biological activity.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability while minimizing solvent usage.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, offering high selectivity and operation under mild, aqueous conditions.

The table below outlines a comparative overview of traditional versus potential sustainable synthetic approaches.

FeatureTraditional SynthesisSustainable SynthesisKey Advantages of Sustainable Routes
Solvents Often uses toxic, volatile organic compounds (VOCs).Utilizes water, ionic liquids, or deep eutectic solvents. mdpi.comReduced environmental pollution and health hazards.
Energy Input Typically requires prolonged heating under reflux.Employs microwave or ultrasonic irradiation. rasayanjournal.co.inDrastically reduced reaction times and energy consumption.
Catalysts May use stoichiometric, corrosive, or toxic reagents.Focuses on recyclable metal or non-metal catalysts. tandfonline.comLower waste, cost-effectiveness, and easier purification.
Atom Economy Multi-step syntheses often result in low atom economy.Prioritizes multi-component or tandem reactions. rsc.orgMaximizes incorporation of starting materials into the final product.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound scaffold is largely unexplored. Saturated nitrogen heterocycles are known to undergo a variety of chemical transformations, and understanding these patterns is essential for creating derivatives with novel properties. researchgate.netethz.chrsc.org The presence of two heteroatoms (nitrogen and oxygen), a flexible seven-membered ring, and an ethyl substituent offers multiple sites for chemical modification.

Future research should investigate:

C-H Functionalization: Direct activation and functionalization of C-H bonds adjacent to the nitrogen or oxygen atoms would provide a highly efficient route to introduce new substituents without the need for pre-functionalized starting materials. ethz.ch

Ring Transformation Reactions: Exploring "cut-and-sew" reactions where the oxazepane ring is opened and reclosed with another reactant could lead to the formation of complex bridged or fused polycyclic N-heterocycles. acs.org

Stereoselective Reactions: Investigating how the inherent chirality and conformational preferences of the 7-ethyl-substituted ring influence the stereochemical outcome of reactions at or near the heterocyclic core.

Cycloaddition Reactions: The nitrogen atom could participate in cycloaddition reactions with various dipolarophiles, offering pathways to novel fused heterocyclic systems.

Systematic studies are needed to map the kinetic and thermodynamic landscape of these potential reactions, providing a predictive framework for synthetic chemists.

Advanced Computational Prediction and Design Strategies

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound, saving significant time and resources compared to purely experimental approaches. Density Functional Theory (DFT) and other molecular orbital methods can provide deep insights into molecular structure, stability, and reactivity. nih.govnih.govresearchgate.netekb.eg

Future computational efforts should be directed towards:

Conformational Analysis: The seven-membered oxazepane ring is highly flexible. A thorough conformational search can identify the most stable low-energy conformations, which is critical for understanding its reactivity and biological interactions. nih.govnih.gov

Reactivity Prediction: Calculating molecular electrostatic potentials (MEP) and frontier molecular orbitals (HOMO/LUMO) can identify the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net

Mechanism Elucidation: DFT calculations can be used to model transition states and reaction pathways, providing a detailed understanding of reaction mechanisms and helping to optimize conditions for higher yields and selectivity. nih.gov

In Silico Screening: Virtual libraries of this compound derivatives can be created and docked against biological targets (e.g., enzymes, receptors) to predict their potential pharmacological activity, prioritizing the synthesis of the most promising candidates. acs.org

The following table presents key molecular properties of a model 1,4-oxazepane (B1358080) structure that can be predicted using computational methods, guiding experimental design.

Predicted PropertyComputational MethodSignificance in Research & Design
Ground State Geometry DFT (e.g., B3LYP/6-31G*)Determines the most stable 3D structure and bond parameters. researchgate.net
HOMO-LUMO Energy Gap DFT, Time-Dependent DFTPredicts chemical reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP) DFTIdentifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net
Vibrational Frequencies DFTAllows for theoretical prediction of IR and Raman spectra to aid in experimental characterization.
NMR Chemical Shifts GIAO, DFTHelps in the structural assignment of synthesized compounds by comparing predicted vs. experimental NMR data. nih.gov

Expanding the Scope of Synthetic Utility

The 1,4-oxazepane core is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including anticonvulsant, antifungal, and antipsychotic properties. nih.govresearchgate.netnih.govresearchgate.net The introduction of an ethyl group at the 7-position could modulate these properties, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

A primary future trajectory is the systematic exploration of this compound as a building block for drug discovery. researchgate.netmdpi.com This involves creating a library of derivatives through the reactivity patterns discussed previously and screening them against various biological targets. For instance, substituted 1,4-oxazepanes have been investigated as dopamine (B1211576) D4 receptor ligands, which are relevant for treating schizophrenia. nih.gov

Beyond pharmaceuticals, heterocyclic compounds are vital in materials science and agrochemicals. ijarsct.co.inmsesupplies.com Future research could explore:

Materials Science: Incorporating the this compound motif into polymer backbones to create materials with novel thermal or optical properties.

Agrochemicals: Investigating derivatives for potential use as pesticides or herbicides, as many existing agrochemicals are based on heterocyclic structures. ijarsct.co.in

Catalysis: Using chiral derivatives of this compound as ligands for asymmetric metal catalysis, a cornerstone of modern organic synthesis.

The successful expansion of its utility hinges on the development of robust and scalable synthetic routes that allow for facile diversification of the core structure. Collaborative efforts between synthetic chemists, computational scientists, and pharmacologists will be crucial to unlocking the full potential of this compound. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.